molecular formula C26H22O8 B14546503 Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate CAS No. 62222-09-7

Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate

Cat. No.: B14546503
CAS No.: 62222-09-7
M. Wt: 462.4 g/mol
InChI Key: LSAKLPYCLYBRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of formylphenoxy and benzene-1,4-dicarboxylate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate typically involves the reaction of 2-(2-formylphenoxy)ethanol with benzene-1,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or para-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium hydroxide in ethanol at reflux temperature.

Major Products Formed

    Oxidation: Bis[2-(2-carboxyphenoxy)ethyl] benzene-1,4-dicarboxylate.

    Reduction: Bis[2-(2-hydroxyphenoxy)ethyl] benzene-1,4-dicarboxylate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzene-1,4-dicarboxylate moiety can interact with hydrophobic regions of biomolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups but different structural properties.

    Bis(2-ethylhexyl) terephthalate: Another plasticizer with a similar backbone but different substituents.

Uniqueness

Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate is unique due to the presence of formyl groups, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62222-09-7

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

IUPAC Name

bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C26H22O8/c27-17-21-5-1-3-7-23(21)31-13-15-33-25(29)19-9-11-20(12-10-19)26(30)34-16-14-32-24-8-4-2-6-22(24)18-28/h1-12,17-18H,13-16H2

InChI Key

LSAKLPYCLYBRIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCOC3=CC=CC=C3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.